3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-
Description
Significance of the γ-Lactam Core in Chemical Synthesis and Structure
The γ-lactam, or 2-pyrrolidinone, is a fundamental heterocyclic ring composed of four carbon atoms and one nitrogen atom. nih.gov This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products, pharmaceuticals, and clinically used drugs. nih.gov The prevalence of the γ-lactam core in biologically important molecules has spurred extensive research into the synthesis of its functionalized derivatives. nih.gov
The significance of the γ-lactam extends to its role as a versatile building block for creating novel chemical entities like amino acids and alkaloids. rsc.org The rigid conformation of the γ-lactam ring can contribute to higher selectivity for biological targets compared to more flexible acyclic compounds. uclouvain.be This structural feature is crucial in the design of potent and selective inhibitors for various enzymes. Furthermore, the γ-lactam framework is present in compounds exhibiting a broad spectrum of biological activities, including antibiotic, anti-inflammatory, antitumor, and cytotoxic properties. uclouvain.bechim.it Natural products like salinosporamide A, a potent proteasome inhibitor, feature a polycyclic γ-lactam unit, highlighting the importance of this scaffold in generating molecules with significant therapeutic potential. researchgate.netacs.org
Evolution of Synthetic Strategies for Unsaturated Pyrrolinone Systems
The development of efficient synthetic methods for constructing unsaturated γ-lactams like 3-pyrrolin-2-ones is a key focus in organic chemistry. chim.it Over the years, synthetic strategies have evolved from classical intramolecular cyclizations to more sophisticated and atom-economical approaches.
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single step. nih.govbohrium.com The synthesis of substituted 3-pyrrolin-2-ones has been successfully achieved using three-component reactions involving amines, aldehydes, and acetylene (B1199291) or pyruvate (B1213749) derivatives. nih.govnih.govnih.gov These reactions offer advantages such as high efficiency, ease of work-up, and the ability to generate diverse libraries of compounds. rsc.org For instance, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been effectively synthesized via multicomponent reactions. nih.gov
Cycloaddition Reactions: Cycloaddition strategies are among the most efficient methods for constructing pyrrolidine (B122466) and pyrrolinone rings due to their high stereoselectivity and atom economy. rsc.org The [3+2] cycloaddition of azomethine ylides with alkenes is a widely used method for creating the pyrrolidine skeleton. nih.govnih.gov Other notable cycloaddition approaches include the formal [3+2] cycloaddition of vinyl azides and ketene (B1206846) silyl (B83357) acetals, as well as rhodium-catalyzed [3+2] cycloadditions of α-imino carbenoids. orientjchem.orgorganic-chemistry.org These methods provide access to a wide range of structurally diverse and biologically interesting 3-pyrrolin-2-ones. organic-chemistry.org
Metal-Catalyzed Cyclizations: Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Various metals, including gold, rhodium, palladium, and copper, have been employed to catalyze the cyclization of acyclic precursors to form pyrroline (B1223166) rings. organic-chemistry.orgnih.gov For example, gold-catalyzed cycloisomerization of alkynyl amino acid derivatives provides an efficient route to 1-pyrrolines. nih.gov Palladium-catalyzed cyclocarbonylation of propargyl amines and copper-catalyzed oxidative cyclization of diynes are other effective strategies for synthesizing substituted 2-oxo-dihydropyrroles. organic-chemistry.org More recently, visible-light-mediated photocatalysis has been explored as a green and sustainable method for γ-lactam synthesis. researchgate.net
Overview of Substituted 3-Pyrrolin-2-ones in Contemporary Research
Contemporary research on substituted 3-pyrrolin-2-ones is largely driven by their diverse pharmacological activities. The functionalization of the pyrrolinone core at various positions allows for the fine-tuning of its biological properties, leading to the discovery of potent therapeutic agents.
Substituted 3-pyrrolin-2-ones have demonstrated a wide range of biological effects, including anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant activities. nih.govresearchgate.net For example, a series of 1,3,4-triaryl-3-pyrrolin-2-ones were identified as potent and selective COX-2 inhibitors. nih.gov The antiproliferative activity of various γ-lactam derivatives against several human cancer cell lines has been a major area of investigation. nih.govnih.govmdpi.com Studies have shown that the introduction of specific substituents, such as a methoxy (B1213986) group on an aromatic ring, can enhance the selective anticancer activity of these compounds. nih.gov
Furthermore, certain 3-hydroxy-3-pyrrolin-2-one derivatives have been identified as promising radical scavengers with significant antioxidant potential. nih.gov For instance, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was found to be an effective hydroxyl radical scavenger, with activity comparable to conventional antioxidants. nih.govrsc.org The antimicrobial properties of pyrrolidinone derivatives have also been explored, with some compounds showing activity against bacteria like Staphylococcus aureus and fungi such as Trichophyton mentagrophytes. benthamdirect.com
The table below summarizes findings from selected research on substituted 3-pyrrolin-2-ones, illustrating the scaffold's versatility and therapeutic potential.
| Compound Class/Derivative | Research Focus | Key Findings |
| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Antioxidant Activity | Identified effective hydroxyl radical scavengers comparable to conventional antioxidants like melatonin (B1676174) and gallic acid. nih.govrsc.org |
| 1,3,4-Triaryl-3-pyrrolin-2-ones | Anti-inflammatory Activity | Discovered potent and selective inhibitors of the COX-2 enzyme. nih.gov |
| Densely substituted 3-amino and 3-hydroxy 3-pyrrolin-2-ones | Antiproliferative Activity | Showed in vitro cytotoxicity against human colon, ovarian, and alveolar carcinoma cell lines. nih.gov |
| 3-Hydroxy-3-pyrrolin-2-ones with a thenoyl fragment | Antimicrobial Activity | Exhibited antibacterial activity against Staphylococcus aureus and antifungal activity against Trichophyton mentagrophytes. benthamdirect.com |
| C-5 substituted γ-lactams | Antiproliferative Activity | A derivative showed toxicity against the SKOV3 ovarian cancer cell line. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1-prop-2-ynyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-5-10-7-8(12-4-2)6-9(10)11/h1,6H,4-5,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWJPLDYFECRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrrolin 2 One, 4 Ethoxy 1 2 Propynyl
De Novo Construction of the 3-Pyrrolin-2-one Ring System
The formation of the fundamental 3-pyrrolin-2-one structure can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of efficiency and substituent compatibility.
Multicomponent Reaction Approaches to the Pyrrolinone Core
Multicomponent reactions (MCRs) provide an efficient means of synthesizing complex molecular structures from simple starting materials in a single step. bohrium.comnih.gov These reactions are characterized by high atom economy and are well-suited for creating diverse molecular libraries. bohrium.com For the synthesis of the 3-pyrrolin-2-one core, a three-component reaction, as described in various studies, can be adapted. For instance, the reaction of aldehydes, amines, and diethyl oxalacetate (B90230) in the presence of an acid catalyst can yield polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. nih.gov
To apply this to the target molecule, propargylamine (B41283) would be used as the amine component to introduce the 1-(2-propynyl) group. The reaction would likely proceed through the formation of an imine from the aldehyde and propargylamine, which then reacts with the enol of diethyl oxalacetate. Subsequent intramolecular cyclization and dehydration would lead to the pyrrolinone ring. The choice of the aldehyde and other reaction partners would be crucial for establishing the substitution pattern necessary for the eventual introduction of the 4-ethoxy group.
Table 1: Representative Multicomponent Reactions for Pyrrolinone Synthesis
| Reaction Type | Components | Key Features |
|---|---|---|
| Three-component | Aldehyde, Amine (e.g., Propargylamine), Diester (e.g., Diethyl oxalacetate) | Forms a highly substituted pyrrolinone core in one pot. nih.gov |
| Ugi Reaction | Amine, Ketone/Aldehyde, Isocyanide, Carboxylic Acid | Creates a bis-amide product which can potentially be cyclized to form lactams. nih.gov |
Cycloaddition and Annulation Strategies for Ring Formation
Cycloaddition and annulation reactions are powerful methods for constructing cyclic systems like the pyrrolinone ring with high stereoselectivity. rsc.org A [3+2] cycloaddition approach is particularly relevant for synthesizing 3-pyrrolin-2-ones. organic-chemistry.org This can involve the reaction of an α-imino rhodium carbenoid with a ketene (B1206846) silyl (B83357) acetal. organic-chemistry.org Another strategy involves a visible-light-induced [4+1] annulation of acrylamides and aroyl chlorides to produce γ-lactams. organic-chemistry.org
For the specific synthesis of 4-pyrrolin-2-ones, a formal [3+2] cycloaddition between vinyl azides and ketene silyl acetals, catalyzed by Eosin Y and a copper catalyst, has been shown to be effective. organic-chemistry.org Adapting this to the target compound would require a precursor containing the 1-(2-propynyl) group on the nitrogen of the vinyl azide (B81097). Annulation strategies, such as the copper-catalyzed oxidative cyclization of diynes, also provide a route to functionalized γ-lactams. organic-chemistry.org
Table 2: Cycloaddition/Annulation Strategies for Pyrrolinone Synthesis
| Strategy | Reactants | Catalyst/Conditions | Outcome |
|---|---|---|---|
| [3+2] Cycloaddition | α-imino rhodium carbenoids + Ketene silyl acetals | Rhodium catalyst | 3-Pyrrolin-2-ones organic-chemistry.org |
| [3+2] Cycloaddition | Vinyl azides + Ketene silyl acetals | Eosin Y / Cu(OAc)₂ | 4-Pyrrolin-2-ones organic-chemistry.org |
Catalytic Ring-Closing Metathesis for Pyrrolinone Synthesis
Ring-closing metathesis (RCM) is a versatile and powerful tool for the synthesis of various ring sizes, including the five-membered lactam of the 3-pyrrolin-2-one system. nih.govnih.gov This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their tolerance of numerous functional groups. nih.gov The synthesis of five- and six-membered lactams can be efficiently achieved through the RCM of suitable diene or enyne precursors. organic-chemistry.org
To synthesize the 1-(2-propynyl)-3-pyrrolin-2-one core, a diene precursor containing an amide functional group with a propargyl substituent on the nitrogen would be required. The RCM reaction would then facilitate the formation of the double bond between C3 and C4 of the pyrrolinone ring. The strategic placement of substituents on the acyclic precursor is essential to yield the desired substitution pattern on the final cyclic product. The presence of titanium isopropoxide can sometimes be beneficial in preventing catalyst deactivation by chelation with carbonyl groups. nih.gov
Strategic Introduction of the 4-Ethoxy Moiety
The introduction of the 4-ethoxy group is a critical step that defines the final structure of the target molecule. This can be accomplished either by using a precursor that already contains the desired functionality or by performing a regioselective reaction on an intermediate.
Precursor Design for C4-Ethoxy Functionalization
A key strategy involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones from pyrrolidine-2,4-diones, which are also known as tetramic acids. acs.orgnih.gov These precursors can be derived from amino acids. The synthesis starts with an amino acid to establish the stereochemistry, which is then elaborated into the pyrrolidine-2,4-dione (B1332186) ring system. This dione (B5365651) exists in equilibrium with its enol tautomers, primarily the 4-hydroxy-3-pyrrolin-2-one form.
For the target molecule, the synthesis could start from a suitable amino acid derivative that is N-alkylated with propargyl bromide. This N-propargylated amino acid would then be converted into the corresponding 1-(2-propynyl)pyrrolidine-2,4-dione. This intermediate serves as the direct precursor for the introduction of the 4-ethoxy group.
Regioselective Ethoxylation Reactions at the C4 Position
With the 1-(2-propynyl)pyrrolidine-2,4-dione intermediate in hand, the 4-ethoxy group can be introduced via O-alkylation. The enolic hydroxyl group at the C4 position can be selectively etherified. This reaction is typically carried out using an ethylating agent, such as ethyl iodide or triethyloxonium (B8711484) tetrafluoroborate, in the presence of a suitable base. The regioselectivity for O-alkylation over N- or C-alkylation is a known characteristic of these systems, leading to the formation of the desired 4-ethoxy-3-pyrrolin-2-one (B8561101) structure in high yield. acs.orgnih.gov This facile synthesis provides a direct route to the target compound with excellent control over the placement of the ethoxy group.
Another potential method involves the regioselective oxidation of pyrrole-2-carboxaldehydes to yield 3,4-disubstituted 3-pyrrolin-2-ones. researchgate.net This approach could be adapted to introduce the desired oxygen functionality at the C4 position, which could then be converted to the ethoxy group.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- |
| Diethyl oxalacetate |
| Propargylamine |
| 3-hydroxy-3-pyrroline-2-one |
| Pyrrolidine-2,4-dione |
| Tetramic acid |
| 4-hydroxy-3-pyrrolin-2-one |
| Propargyl bromide |
| 1-(2-propynyl)pyrrolidine-2,4-dione |
| Ethyl iodide |
| Triethyloxonium tetrafluoroborate |
Regioselective N-Functionalization with the 2-Propynyl Group
The introduction of the 2-propynyl group onto the nitrogen atom of the 3-pyrrolin-2-one core is a crucial step in the synthesis of the target molecule. This functionalization must be regioselective to ensure the desired N-alkylation over other potential reaction sites, such as the oxygen of the enolate.
Direct N-alkylation of the 3-pyrrolin-2-one scaffold is a common and effective method for introducing the 2-propynyl group. This typically involves the reaction of a pre-formed 4-ethoxy-3-pyrrolin-2-one with a propargyl electrophile, such as propargyl bromide or tosylate. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.
The choice of base and solvent is critical to ensure high yields and regioselectivity. Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are frequently employed to generate the lactam anion. nih.gov The subsequent nucleophilic attack on propargyl bromide leads to the formation of the N-propargylated product. researchgate.netresearchgate.net Phase-transfer catalysis has also been explored as a method to facilitate the N-alkylation of lactams, offering a milder alternative to the use of strong bases.
Table 1: Conditions for N-Propargylation of Lactam Precursors
| Electrophile | Base | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|
| Propargyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | nih.gov |
| Propargyl bromide | Potassium Carbonate (K2CO3) | Acetonitrile (MeCN) | Reflux | mdpi.com |
| Propargyl tosylate | Cesium Carbonate (Cs2CO3) | Dimethylformamide (DMF) | Room temperature | researchgate.net |
Research has shown that the reaction conditions can be optimized to favor N-alkylation over O-alkylation. For instance, the use of polar aprotic solvents can stabilize the lactam anion and promote the desired N-functionalization. Careful control of the reaction temperature is also important to minimize side reactions.
An alternative strategy for the synthesis of 1-(2-propynyl)-3-pyrrolin-2-ones involves the use of propargylamine as a primary amine precursor in the construction of the pyrrolinone ring itself. researchgate.net This approach is particularly useful in multicomponent reactions where the pyrrolinone core is assembled in a single synthetic operation. Propargylamines are versatile building blocks that can be utilized in the synthesis of a wide array of heterocyclic compounds. researchgate.net
Chiral and Enantioselective Synthesis of 3-Pyrrolin-2-one Derivatives
The development of stereoselective methods for the synthesis of 3-pyrrolin-2-one derivatives is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of a variety of heterocyclic compounds, including pyrrolinones. researchgate.netthieme-connect.comrsc.orgresearchgate.net These catalysts can promote asymmetric reactions through the formation of chiral hydrogen-bonding networks, which effectively control the stereochemical outcome of the reaction.
In the context of pyrrolinone synthesis, chiral phosphoric acids can be employed in multicomponent reactions to generate enantioenriched products. researchgate.net For instance, the reaction of an amine, an aldehyde, and a pyruvate (B1213749) derivative can be catalyzed by a chiral phosphoric acid to afford highly functionalized and enantiomerically enriched 1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This methodology provides a direct route to chiral pyrrolinone cores that can be further elaborated to access a range of derivatives. The catalyst activates the substrates through hydrogen bonding, leading to a highly organized transition state that dictates the stereoselectivity of the carbon-carbon and carbon-nitrogen bond-forming steps. thieme-connect.comresearchgate.net
Table 2: Chiral Phosphoric Acid Catalyzed Pyrrolinone Synthesis
| Reaction Type | Catalyst | Key Features | Ref. |
|---|---|---|---|
| Three-component reaction (amine, aldehyde, pyruvate) | (R)-TRIP | High enantioselectivity, formation of densely functionalized pyrrolinones. | researchgate.netthieme-connect.com |
| Aza-Friedel–Crafts reaction of pyrrolinone ketimines | Chiral Phosphoric Acid | Construction of pyrrolinone derivatives with a geminal diamine core in high ee. | rsc.org |
Diastereoselective synthesis of substituted pyrrolinones can be achieved by employing chiral auxiliaries or by taking advantage of substrate-controlled stereochemical induction. These methods are particularly useful for the synthesis of pyrrolinones with multiple stereocenters.
One common approach involves the use of a chiral starting material, where the inherent chirality of the molecule directs the stereochemical outcome of subsequent reactions. For example, the cyclization of a chiral amino acid derivative can lead to the formation of a diastereomerically enriched pyrrolinone. The stereocenters already present in the starting material influence the facial selectivity of the ring-closing step.
Furthermore, diastereoselectivity can be achieved in cycloaddition reactions to form the pyrrolinone ring. For instance, the [3+2] cycloaddition of an azomethine ylide with a dipolarophile can be rendered diastereoselective by the presence of stereodirecting groups on either of the reactants. While not specific to the target molecule, SnCl4-promoted [3+2] cycloaddition reactions between activated donor-acceptor cyclopropanes and nitriles have been shown to produce 1-pyrrolines with high diastereoselectivity, a strategy that could potentially be adapted for pyrrolinone synthesis. dntb.gov.ua The choice of Lewis acid and reaction conditions can significantly influence the diastereomeric ratio of the product.
Advanced Reaction Chemistry of 3 Pyrrolin 2 One, 4 Ethoxy 1 2 Propynyl
Reactivity of the 3-Pyrrolin-2-one Heterocycle
The 3-pyrrolin-2-one ring is a versatile scaffold found in numerous bioactive natural products. nih.gov Its reactivity is primarily centered around the C3-C4 double bond, which is part of a conjugated system involving the lactam carbonyl and the nitrogen atom. The presence of the 4-ethoxy group further modulates the electronic properties of this system.
The C3-C4 double bond of the 3-pyrrolin-2-one ring is susceptible to both electrophilic and nucleophilic attack. The 4-ethoxy group, being an electron-donating group, enriches the electron density of the double bond, particularly at the C3 position, making it reactive towards electrophiles. gcwgandhinagar.com Conversely, the conjugation with the carbonyl group makes the C3-C4 bond a Michael acceptor, allowing for nucleophilic conjugate additions. researchgate.net
Electrophilic Addition: Electrophiles are attracted to the nucleophilic π bond of the alkene. byjus.com The reaction typically proceeds via the formation of a carbocation intermediate, with the electrophile adding to the carbon that results in the more stable carbocation. quizlet.comchemistrysteps.com In the case of 4-ethoxy-3-pyrrolin-2-one (B8561101), electrophilic attack is predicted to occur at the C3 position. This is because the lone pairs on the ethoxy oxygen can stabilize a positive charge at C4 through resonance, making the C3 position the preferred site of initial attack.
Nucleophilic Addition: The conjugated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles. Soft nucleophiles, such as amines and carbanions, can add to the C3 position. researchgate.netresearchgate.net This reaction proceeds via the formation of an enolate intermediate which is subsequently protonated to give the 3-substituted pyrrolidin-2-one product.
| Reaction Type | Reagent Class | Product Type |
| Electrophilic Addition | Halogens (e.g., Br₂) | 3,4-Dihalo-pyrrolidin-2-one |
| Peracids (e.g., mCPBA) | 3,4-Epoxy-pyrrolidin-2-one | |
| Hydrohalic Acids (e.g., HBr) | 3-Halo-4-ethoxy-pyrrolidin-2-one | |
| Nucleophilic Addition | Amines (e.g., R₂NH) | 3-(Dialkylamino)-4-ethoxy-pyrrolidin-2-one |
| Thiols (e.g., RSH) | 4-Ethoxy-3-(alkylthio)-pyrrolidin-2-one | |
| Grignard Reagents (e.g., RMgBr) | 3-Alkyl-4-ethoxy-pyrrolidin-2-one |
The unsaturated lactam core can undergo various oxidative and reductive transformations that modify the ring structure and its saturation level.
Oxidative Transformations: The oxidation of pyrrole (B145914) derivatives can be a method for synthesizing the 3-pyrrolin-2-one ring system itself. researchgate.netrsc.org For a pre-existing 3-pyrrolin-2-one, the double bond can be targeted by oxidizing agents. For example, epoxidation using peroxy acids would yield a 3,4-epoxy-pyrrolidin-2-one. More aggressive oxidation could lead to cleavage of the ring. The lactam nitrogen and the adjacent methylene (B1212753) group (C5) can also be sites of oxidation under certain conditions.
Reductive Transformations: The 3-pyrrolin-2-one system contains two primary sites for reduction: the C3-C4 double bond and the lactam carbonyl group.
Reduction of the Alkene: Catalytic hydrogenation is a common method for reducing the double bond of α,β-unsaturated lactams. nih.gov Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere typically leads to the selective reduction of the C3-C4 bond to yield the corresponding saturated lactam, a 4-ethoxy-pyrrolidin-2-one.
Reduction of the Lactam: The carbonyl group of the lactam is more resistant to reduction than the alkene. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required to reduce the amide functionality to an amine, which would result in the formation of a 4-ethoxy-pyrrolidine derivative. nih.gov The choice of reducing agent allows for selective transformation of the molecule. Some pyrroline-based nitroxides have shown resistance to reduction by ascorbate, indicating a degree of stability in certain reductive environments. nih.gov
| Transformation | Reagent/Condition | Product |
| Reduction | H₂, Pd/C | 4-Ethoxy-1-(2-propynyl)pyrrolidin-2-one |
| LiAlH₄ | 4-Ethoxy-1-(2-propynyl)pyrrolidine | |
| NaBH₄ | No reaction or slow reduction of carbonyl | |
| Oxidation | m-CPBA | 4-Ethoxy-1-(2-propynyl)-3,4-epoxypyrrolidin-2-one |
| O₃, then Me₂S | Ring-opened product |
Transformations Involving the 4-Ethoxy Substituent
The 4-ethoxy group is an enol ether, a key functional group that significantly influences the reactivity of the heterocyclic ring and serves as a handle for further molecular modifications.
The primary reaction of the enol ether is hydrolysis under acidic conditions. This reaction effectively serves as a deprotection, converting the 4-ethoxy-3-pyrrolin-2-one into a pyrrolidine-2,4-dione (B1332186) (a derivative of tetramic acid). nih.gov This transformation is valuable as pyrrolidine-2,4-diones are themselves important pharmacophores. The mechanism involves protonation of the double bond or the ether oxygen, followed by the addition of water and elimination of ethanol.
Strategies for cleaving similar ether protecting groups, such as p-methoxybenzyl (PMB) ethers, often employ strong acids like trifluoroacetic acid (TFA) or Lewis acids. nih.govacs.org These conditions are generally applicable to the cleavage of the 4-ethoxy enol ether.
| Reagent/Condition | Outcome | Product |
| H₃O⁺ (aq. acid) | Hydrolysis / Deprotection | 1-(2-Propynyl)pyrrolidine-2,4-dione |
| Trifluoroacetic Acid (TFA) | Hydrolysis / Deprotection | 1-(2-Propynyl)pyrrolidine-2,4-dione |
| Lewis Acids (e.g., BBr₃) | Ether Cleavage | 1-(2-Propynyl)pyrrolidine-2,4-dione |
The 4-ethoxy group is a powerful electron-donating group that exerts significant electronic influence over the 3-pyrrolin-2-one ring. Its primary roles are:
Activation of the π-System: By donating electron density through resonance, the ethoxy group activates the C3-C4 double bond, making it more nucleophilic than a standard α,β-unsaturated lactam. This enhances its reactivity towards electrophiles at the C3 position.
Directing Nucleophilic Attack: While the C3 position is susceptible to conjugate addition, the C4 carbon, being directly attached to the electronegative oxygen, becomes a site for nucleophilic substitution via an addition-elimination mechanism. Strong nucleophiles can attack the C4 position, leading to the displacement of the ethoxide leaving group. This reactivity is analogous to that of vinylogous esters. gcwgandhinagar.com
Reaction Chemistry of the 1-(2-Propynyl) Moiety
The 1-(2-propynyl) group, commonly known as a propargyl group, provides a terminal alkyne functionality that is a cornerstone of modern synthetic chemistry due to its diverse reactivity.
The terminal C-H bond of the alkyne is weakly acidic and can be deprotonated by a strong base (e.g., n-butyllithium or sodium hydride) to form a potent acetylide nucleophile. This nucleophile can react with a wide range of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.
Key reactions involving the propargyl moiety include:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides. This is a powerful method for forming C(sp)-C(sp²) bonds.
Click Chemistry (Huisgen Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins the propargyl group with an azide (B81097) to form a stable 1,2,3-triazole ring.
Mannich Reaction: Reaction of the alkyne with an aldehyde and a secondary amine in the presence of a copper salt catalyst to form a propargylamine (B41283).
Prototropic Rearrangement: Under basic conditions, the terminal alkyne can isomerize to an internal alkyne (1-propynyl) or an allene. researchgate.net This rearrangement can be a competing pathway in base-mediated reactions.
Cyclization Reactions: The propargyl group can participate in various intramolecular cyclization reactions, often catalyzed by transition metals, to form fused heterocyclic systems. organic-chemistry.orgresearchgate.net
| Reaction Name | Reagents | Functional Group Transformation |
| Sonogashira Coupling | Aryl-I, Pd catalyst, Cu(I) | Alkyne → Arylalkyne |
| Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | Alkyne → 1,2,3-Triazole |
| Alkynylation | 1. n-BuLi; 2. R-X | Alkyne → Substituted Alkyne |
| Mannich Reaction | CH₂O, R₂NH, Cu(I) | Alkyne → Propargylamine |
| Isomerization | Strong base (e.g., t-BuOK) | 2-Propynyl → 1-Propynyl or Allenyl |
Copper-Catalyzed Alkyne Azide Cycloaddition (CuAAC) and other Click Reactions
The terminal alkyne functionality of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- makes it an ideal substrate for the Copper-Catalyzed Alkyne Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction proceeds through the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide in a [3+2] cycloaddition fashion. The reliability and broad functional group tolerance of the CuAAC reaction have made it a widely used tool in drug discovery, bioconjugation, and materials science. nih.govresearchgate.net
The reaction is typically carried out using a copper(I) source, which can be a Cu(I) salt like CuI or CuBr, or generated in situ from a Cu(II) salt such as CuSO₄ in the presence of a reducing agent like sodium ascorbate. nih.govfrontiersin.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. researchgate.net
A representative CuAAC reaction involving 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is depicted below:
Scheme 1: Copper-Catalyzed Alkyne Azide Cycloaddition (CuAAC) of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- with an organic azide.
The resulting triazole-functionalized pyrrolinones are valuable scaffolds for further chemical exploration and have potential applications in medicinal chemistry due to the favorable pharmacological properties often associated with the triazole moiety. nih.gov
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference (for analogous systems) |
| CuSO₄·5H₂O / TBTA | Sodium Ascorbate | t-BuOH / H₂O | Room Temperature | >90 | researchgate.net |
| CuI | None | THF / H₂O | Room Temperature | 85-95 | frontiersin.org |
| CuBr | None | CH₃CN | 60 | 80-90 | nih.gov |
| [Cu(PPh₃)₃Br] | None | Toluene | 80 | >90 | nih.gov |
Metal-Catalyzed Coupling and Functionalization of the Terminal Alkyne
The terminal alkyne of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- can be readily functionalized through various metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is a particularly powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The Sonogashira reaction allows for the introduction of a wide range of aryl and vinyl substituents onto the propargyl group, significantly increasing the molecular diversity accessible from this starting material. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.
A general scheme for the Sonogashira coupling of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is shown below:
Scheme 2: Sonogashira coupling of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- with an aryl or vinyl halide.
The resulting internal alkynes can serve as precursors for further transformations, including partial or complete reduction of the triple bond, or as key components in the synthesis of complex heterocyclic systems.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference (for analogous systems) |
| Pd(PPh₃)₄ | CuI | Triethylamine | THF | Room Temperature | nih.gov |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 60 | researchgate.net |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | organic-chemistry.org |
| [PdCl₂(dppf)] | CuI | Cs₂CO₃ | Dioxane | 100 | soton.ac.uk |
Intramolecular Cyclization Reactions Involving the Propynyl Group
The propargyl group in 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. These reactions are often catalyzed by transition metals, most notably gold and palladium, which can activate the alkyne towards nucleophilic attack. nih.govrsc.orgnih.gov
Gold(I) and gold(III) catalysts are particularly effective in promoting the cyclization of N-propargyl amides and lactams. nih.govrsc.org The electrophilic nature of the gold catalyst activates the alkyne, making it susceptible to intramolecular attack by a nucleophile, such as the oxygen or nitrogen atom of the lactam ring or a pendant functional group. The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org
For instance, intramolecular cyclization could potentially lead to the formation of pyrrolo-oxazinone or pyrrolo-pyrazinone derivatives, which are scaffolds found in various biologically active natural products. nih.gov
Scheme 3: Plausible intramolecular cyclization pathways for 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-.
Palladium catalysts can also mediate intramolecular cyclization reactions of N-propargyl compounds, often proceeding through different mechanistic pathways involving oxidative addition and reductive elimination steps. nih.gov
| Catalyst | Solvent | Temperature (°C) | Cyclization Mode | Product Type | Reference (for analogous systems) |
| AuCl₃ | Acetonitrile | 80 | 6-exo-dig | Pyrrolo-oxazinone | nih.gov |
| [Au(PPh₃)]SbF₆ | Dichloromethane | Room Temperature | 5-exo-dig | Fused Pyrrolidine (B122466) | rsc.org |
| CuBr | DMF | 120 | 6-endo-dig | Purine-fused tricyclics | nih.gov |
| Pd(OAc)₂ / dppf | Toluene | 110 | 5-exo-dig | Fused Pyrrolidine | nih.gov |
Mechanistic Insights and Reaction Pathway Elucidation
Computational Studies on Reaction Mechanisms (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction pathways. These studies offer insights into the energetics and geometries of molecules, transition states, and intermediates that are often difficult to observe experimentally.
Elucidation of Transition States and Intermediates
Theoretical calculations have been instrumental in mapping the potential energy surfaces of reactions involving pyrrolin-2-one systems. For instance, in the synthesis of related polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, computational models have helped to identify key intermediates. nih.gov The initial step often involves the acid-catalyzed condensation of an aldehyde and an amine to form an iminium species. nih.gov Subsequently, an enol intermediate reacts with this iminium species to form a protonated ketone intermediate. nih.gov These computational models allow for the visualization and energetic characterization of transition states connecting these intermediates, providing a step-by-step depiction of the reaction progress.
Analysis of Kinetic versus Thermodynamic Control
Table 1: Key Factors in Kinetic vs. Thermodynamic Control
| Factor | Kinetic Control | Thermodynamic Control |
| Governing Principle | Rate of reaction | Stability of product |
| Product Formed | The product that forms fastest (lowest activation energy) libretexts.org | The most stable product (lowest Gibbs free energy) libretexts.org |
| Reaction Conditions | Often lower temperatures, shorter reaction times libretexts.org | Often higher temperatures, longer reaction times, reversible conditions libretexts.org |
| Reversibility | Often irreversible or effectively irreversible under the conditions libretexts.org | Reversible, allowing equilibrium to be established libretexts.org |
Experimental Approaches to Mechanism Determination
While computational studies provide a theoretical framework, experimental validation is essential for confirming proposed reaction mechanisms.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), researchers can follow the labeled atom's position in the products. This information can provide definitive evidence for or against a proposed mechanism. For example, if a specific hydrogen atom is proposed to be transferred in a particular step, replacing it with deuterium and observing the deuterium's location in the final product can confirm this mechanistic detail. While specific isotopic labeling studies on 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- were not found in the provided search results, this technique is a standard and powerful tool in mechanistic organic chemistry.
Reaction Intermediate Isolation and Characterization
In some cases, it is possible to isolate and characterize reaction intermediates, providing direct evidence for their existence on the reaction pathway. This can be achieved by carefully controlling reaction conditions, such as temperature and reaction time, to halt the reaction at an intermediate stage. The isolated intermediate can then be analyzed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its structure. For instance, in multi-component reactions leading to substituted 3-hydroxy-3-pyrroline-2-ones, it is conceivable that under specific conditions, the initial imine or subsequent addition intermediates could be trapped and characterized, lending strong support to the proposed stepwise mechanism. nih.gov
Table 2: Common Techniques for Reaction Intermediate Characterization
Computational Chemistry and Theoretical Characterization
Electronic Structure Analysis and Molecular Orbital Theory
Computational studies on the electronic structure of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- are crucial for understanding its reactivity and molecular behavior. While direct experimental data on this specific compound is limited in publicly accessible literature, theoretical calculations can provide a robust framework for predicting its electronic properties. These analyses typically involve the use of quantum chemical methods to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
Key aspects of the electronic structure that are investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For analogous 3-pyrrolin-2-one systems, theoretical studies have been conducted, revealing the influence of different substituents on the electronic properties. For instance, studies on other derivatives have shown that the distribution of electron density and the energies of the frontier molecular orbitals are significantly affected by the nature of the groups attached to the pyrrolinone ring. These findings suggest that the ethoxy and propynyl groups in 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- play a pivotal role in defining its electronic character.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- are key determinants of its biological activity and physical properties. Conformational analysis, performed using computational methods, allows for the exploration of the molecule's potential energy surface and the identification of its most stable conformations.
These studies typically involve systematic rotations around single bonds to generate a variety of possible spatial arrangements, or conformers. The energy of each conformer is then calculated to construct an energy landscape, which maps the potential energy as a function of the molecule's geometry. The lowest points on this landscape correspond to the most stable, and therefore most probable, conformations of the molecule.
For the pyrrolinone core, the planarity of the ring system is a significant factor. The substituents, particularly the flexible ethoxy and propynyl groups, can adopt various orientations, leading to a complex conformational space. Understanding the preferred conformations is essential for predicting how the molecule might interact with biological targets or other molecules.
Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
The prediction of NMR chemical shifts and coupling constants involves calculating the magnetic shielding of each nucleus in the molecule. These calculations are highly sensitive to the molecular geometry, making accurate conformational analysis a prerequisite. For 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-, theoretical NMR spectra would provide valuable information about the chemical environment of each proton and carbon atom.
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as stretching or bending. These predictions can help to identify characteristic functional groups, such as the carbonyl group of the lactam ring and the alkyne group of the propynyl substituent.
UV-Vis spectra are predicted by calculating the electronic transitions between molecular orbitals. The calculated wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can provide insights into the electronic structure and the types of electronic transitions that are possible within the molecule.
Quantitative Structure-Reactivity Relationships (QSRR)
These studies involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure, such as electronic, steric, and hydrophobic properties. These descriptors can then be used to build mathematical models that predict the reactivity of the compound in various chemical reactions. For instance, descriptors derived from the electronic structure analysis, such as the HOMO and LUMO energies, are often used to predict a molecule's susceptibility to electrophilic or nucleophilic attack. The development of a QSRR model for a series of related pyrrolinone derivatives could provide valuable predictions about the reactivity of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-.
Advanced Spectroscopic and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-, a combination of one-dimensional (¹H and ¹³C NMR) and multidimensional NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity within the molecule.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the propynyl group (a singlet or a triplet for the acetylenic proton and a doublet or a singlet for the methylene protons attached to the nitrogen), and the protons of the pyrrolinone ring. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the substitution pattern.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide information on the number of distinct carbon environments. Key signals would include those for the carbonyl carbon of the lactam, the sp-hybridized carbons of the alkyne, the enol ether carbons, and the carbons of the ethoxy and pyrrolinone ring systems.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the complex NMR spectra, a suite of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those within the ethoxy group and on the pyrrolinone ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and their attached carbons (¹H-¹³C). columbia.eduyoutube.com This is essential for assigning the carbon signals based on the more readily interpretable proton spectrum. columbia.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com This technique would be instrumental in connecting the various fragments of the molecule, for instance, showing the correlation between the methylene protons of the propynyl group and the carbons of the pyrrolinone ring, thus confirming the N-substitution.
Advanced NMR for Stereochemical Assignment
Should the molecule possess any stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-. This precise mass measurement allows for the calculation of the elemental formula, confirming the molecular composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of product ions. The analysis of these fragments provides valuable insights into the structure of the molecule. For the target compound, characteristic fragmentation pathways would be expected, such as the loss of the ethoxy group, cleavage of the propynyl substituent, and fragmentation of the pyrrolinone ring. These pathways would be elucidated by analyzing the product ion spectrum.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- would be expected to show characteristic absorption bands for the following functional groups:
A strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the lactam. libretexts.org
Absorptions in the region of 3300 cm⁻¹ for the terminal alkyne C-H stretch and around 2100-2250 cm⁻¹ for the C≡C triple bond stretch. libretexts.org
Stretching vibrations for the C-O-C of the enol ether and the ethoxy group.
C-H stretching and bending vibrations for the aliphatic and vinylic protons.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum. The C=C double bond of the pyrrolinone ring would also be readily observable.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
As of the current body of scientific literature, a definitive X-ray crystallographic analysis for 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- has not been reported. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available. The determination of absolute stereochemistry and the elucidation of its solid-state conformation, which are typically achieved through single-crystal X-ray diffraction, remain subjects for future investigation.
While X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state, its application is contingent upon the successful growth of a single crystal of suitable quality. The process of crystallization can be challenging, and the absence of a published crystal structure for this specific compound suggests that such a study has yet to be successfully conducted or reported.
For related compounds within the 3-pyrrolin-2-one family, X-ray crystallography has been instrumental in confirming molecular structures, establishing stereochemistry, and understanding intermolecular interactions that govern their packing in the crystalline lattice. nih.gov However, direct extrapolation of these findings to 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is not feasible due to the unique influence of the 4-ethoxy and 1-(2-propynyl) substituents on its electronic and steric properties, which would significantly affect its crystal packing and conformation.
Future crystallographic studies on this compound would be invaluable for:
Unambiguously confirming its covalent structure.
Determining the preferred conformation of the pyrrolinone ring and its substituents in the solid state.
Identifying and characterizing any intermolecular interactions, such as hydrogen bonding or π-stacking, that may be present.
Providing precise bond lengths and angles, which can offer insights into the electronic distribution within the molecule.
Without experimental crystallographic data, any discussion of the solid-state structure and absolute stereochemistry of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- would be purely speculative.
Organometallic Catalysis in the Synthesis and Transformation of the Compound
Palladium-Catalyzed Reactions for C-C and C-N Bond Formation
There is currently no available research detailing the use of palladium catalysts for C-C and C-N bond formation specifically involving 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-. While palladium catalysis is a cornerstone of modern organic synthesis, widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that could potentially engage the alkyne or the pyrrolinone core of the title compound, no such studies have been published.
Copper-Catalyzed Methodologies for Pyrrolinone Functionalization
Similarly, the application of copper-catalyzed methodologies to the functionalization of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is not documented in the scientific literature. Copper catalysts are known to mediate a variety of transformations, including click chemistry (copper-catalyzed azide-alkyne cycloaddition), which could be a potential reaction pathway for the propargyl group, as well as various coupling and cyclization reactions. However, specific examples with this substrate are absent.
Rhodium-Catalyzed Transformations and Annulation Reactions
The exploration of rhodium-catalyzed transformations and annulation reactions with 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- as a substrate has not been reported. Rhodium catalysts are renowned for their utility in C-H activation, cyclization, and cycloaddition reactions, which could foreseeably lead to novel and complex heterocyclic systems from the title compound. Nevertheless, no such investigations have been made public.
Development of Novel Catalytic Systems for Pyrrolinone Chemistry
The development of novel catalytic systems is a dynamic area of research. While new catalysts and methods are continuously being reported for the synthesis and functionalization of pyrrolinones and related N-heterocycles, none of these studies have specifically highlighted 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- as a substrate or target molecule. The unique combination of the ethoxy and propynyl substituents may present specific synthetic challenges or opportunities that have yet to be explored by the chemical community.
Chemical Biology and Medicinal Chemistry Research Design
Rational Design of Bioisosteric Analogues Based on the 3-Pyrrolin-2-one Scaffold
The rational design of bioactive molecules often employs the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical characteristics of a compound without significant structural alteration. wikipedia.org The 3-pyrrolin-2-one core is a prevalent scaffold in numerous bioactive natural products, making it an attractive starting point for the design of novel therapeutic agents. nih.gov
In the context of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-, bioisosteric modifications can be envisioned at several positions to modulate its properties, such as potency, selectivity, and pharmacokinetic profile.
Table 1: Potential Bioisosteric Replacements for 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-
| Position | Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| N1-substituent | 2-propynyl | -CH2C≡N, -CH2-cyclopropyl | Modulate metabolic stability, alter binding interactions. cambridgemedchemconsulting.com |
| C4-substituent | Ethoxy (-OEt) | Methoxy (B1213986) (-OMe), Isopropoxy (-OiPr), Thioethoxy (-SEt) | Fine-tune steric bulk, electronics, and hydrogen bonding capacity. |
| Pyrrolinone Ring | - | Thiazolin-2-one, Oxazolin-2-one | Alter ring electronics and potential for hydrogen bonding. |
The synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been reported to yield dipeptide analogues with specific conformational preferences. nih.govfigshare.com Molecular mechanics calculations on such analogues suggest the adoption of a linear, extended conformation, which can be a crucial factor in their interaction with biological targets. nih.govfigshare.com By systematically applying bioisosteric replacements, medicinal chemists can explore the structure-activity relationship (SAR) of this scaffold to optimize its biological activity. For instance, replacing the ethoxy group with other alkoxy or thioalkoxy groups can influence the compound's lipophilicity and interaction with hydrophobic pockets in a protein target. Similarly, modification of the N-propargyl group can impact the molecule's reactivity and potential for covalent modification of its target, a strategy often employed in drug design.
Investigation of Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids) via Chemical Means
The diverse functionalities within 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- suggest multiple potential modes of interaction with biomolecules. The lactam core can participate in hydrogen bonding, a fundamental interaction in protein-ligand and drug-receptor binding. The ethoxy group can also act as a hydrogen bond acceptor.
The N-propargyl group is of particular interest for investigating molecular interactions. The terminal alkyne can serve as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and versatile reaction allows for the conjugation of the pyrrolinone scaffold to a variety of reporter tags (e.g., fluorophores, biotin) or to biomolecules of interest. This approach can be used in chemical proteomics to identify the protein targets of the compound.
Furthermore, pyrrolo[3,4-d]pyridazinone derivatives have been shown to interact with DNA, primarily through groove binding mechanisms, and to bind to plasma proteins. mdpi.com While a different heterocyclic system, this suggests that the broader class of pyrrole-containing compounds has the potential for such interactions. Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can be employed to study the binding of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- and its analogues to proteins and nucleic acids, providing insights into binding affinities and modes. mdpi.com Molecular docking studies can further elucidate the specific interactions at the atomic level, guiding the design of more potent and selective analogues. nih.gov
Application as a Versatile Chemical Scaffold in Complex Molecular Synthesis
The 3-pyrrolin-2-one ring system is a valuable building block in organic synthesis due to its presence in many natural products and its synthetic accessibility. nih.govorganic-chemistry.org The specific compound, 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-, possesses multiple functionalities that make it a versatile scaffold for the synthesis of more complex molecules.
The N-propargyl group, as mentioned, is a key feature for synthetic elaboration. Beyond its use in bioconjugation, the alkyne can participate in a wide range of chemical transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and various cycloaddition reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and other functional groups, enabling the construction of a library of derivatives for biological screening.
The enol ether at the C4-position can also be a site for further functionalization. For example, it could potentially be hydrolyzed to the corresponding tetramic acid, a structural motif found in a number of biologically active natural products. The pyrrolinone ring itself can undergo various reactions, such as alkylation or acylation at the nitrogen atom (if the propargyl group were to be replaced by a protecting group), or reactions at the C5-position. The versatility of the pyrrolidine (B122466) scaffold in general has been widely recognized in drug discovery for creating molecules with significant three-dimensional complexity. nih.gov
The combination of the 3-pyrrolin-2-one core with the reactive propargyl group makes 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- a valuable starting material for the synthesis of novel heterocyclic systems and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethoxy-1-(2-propynyl)-3-pyrrolin-2-one, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via amidation of ethyl malonyl chloride with propargylamines, followed by base-catalyzed 5-exo-dig cyclization . Key parameters include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) instead of triethylamine (Et3N) to suppress side reactions (e.g., pyrrole formation) and achieve higher yields (~80%) in Boc-protection steps .
- Cyclization conditions : Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., THF or DMF) to favor intramolecular cyclization.
- Protection strategies : The Boc (tert-butoxycarbonyl) group is preferred for lactam nitrogen protection due to its stability under basic conditions .
Q. How can researchers characterize the structural integrity of 4-ethoxy-1-(2-propynyl)-3-pyrrolin-2-one using spectroscopic methods?
- Answer : A combination of techniques is required:
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for diagnostic signals:
- The ethoxy group: δ ~1.3–1.5 ppm (CH3) and δ ~4.0–4.2 ppm (OCH2) in <sup>1</sup>H NMR.
- The propynyl group: δ ~2.0–2.2 ppm (≡CCH2) and a singlet for the lactam carbonyl (δ ~170–175 ppm in <sup>13</sup>C NMR) .
- Mass spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z corresponding to C9H11NO2 (MW 165.2). Compare with databases like NIST Chemistry WebBook for fragmentation patterns .
Q. What are the common impurities encountered during synthesis, and how can they be resolved?
- Answer : Major impurities include:
- Uncyclized intermediates : Detected via TLC (Rf differences) or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) .
- Pyrrole byproducts : Formed during Boc protection with Et3N. Mitigate by switching to DMAP catalysis .
- Residual solvents : Use rotary evaporation under reduced pressure and lyophilization for hygroscopic intermediates.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 4-ethoxy-1-(2-propynyl)-3-pyrrolin-2-one derivatives?
- Answer : Contradictions often arise from tautomerism or conformational flexibility. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., lactam-lactim tautomerism) by observing signal coalescence at elevated temperatures .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., ethoxy vs. propynyl orientation) using single-crystal diffraction .
- Computational modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What methodological approaches are recommended for studying the biological activity of 3-pyrrolin-2-one derivatives, and how can structure-activity relationships (SAR) be optimized?
- Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Derivatives with 5-aryl substitutions (e.g., 4-ethoxy groups) show enhanced activity .
- SAR optimization :
- Introduce electron-withdrawing groups (e.g., fluoro) on the aryl ring to improve membrane penetration .
- Replace the propynyl group with bulkier alkynes (e.g., cyclopropylacetylene) to reduce metabolic degradation .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can researchers troubleshoot low yields in the Boc protection of 3-pyrrolin-2-one derivatives?
- Answer : Low yields (~50%) are often due to competing pyrrole formation. Solutions include:
- Catalyst optimization : Use DMAP (10 mol%) instead of Et3N to selectively activate Boc2O without promoting deprotonation .
- Solvent effects : Polar aprotic solvents (e.g., DCM or acetonitrile) favor Boc protection over cyclization side reactions.
- Stoichiometry : Maintain a 1:1.1 molar ratio of Boc2O to substrate to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
